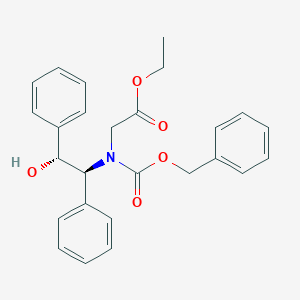

2-(2-Aminotiazol-4-il)etanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to "2-(2-Aminothiazol-4-yl)ethanol" often involves catalyst-free, multicomponent reactions. An efficient, catalyst-free synthesis method has been developed for derivatives using 2-aminothiazole and other reactants in aqueous ethanol media. This method is noted for its green chemistry credentials, including metal-free synthesis, faster reaction times, and high product yields without the need for column chromatography (Ibberson et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various methods, including X-ray diffraction. For instance, the crystal structure of an ethanol solvate derivative of 2-aminothiazole was determined, showing a monoclinic system with extensive intermolecular hydrogen bonds, contributing to its stability and potential interactions (He et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving "2-(2-Aminothiazol-4-yl)ethanol" derivatives can lead to the formation of compounds with fungicidal properties. For instance, one study explored the multicomponent condensation of monoethanolamine with formaldehyde and SH-acids, yielding heterocycles with notable fungicidal activity (Akhmetova et al., 2014).

Physical Properties Analysis

The solubility of related compounds in various solvents has been measured, showing significant solubility in water and alcoholic solvents. Such analyses are crucial for understanding the compound's behavior in different environments and for pharmaceutical formulation purposes (Zhou et al., 2011).

Chemical Properties Analysis

The chemical properties of "2-(2-Aminothiazol-4-yl)ethanol" and its derivatives have been extensively studied, including their antimicrobial and antifungal activities. These properties are particularly relevant for the development of new therapeutics and the study of their mechanisms of action (Karuvalam et al., 2012).

Aplicaciones Científicas De Investigación

Síntesis de Derivados

Este compuesto se utiliza en la síntesis de derivados de 5-((2-aminotiazol-5-il)(fenil)metil)-6-hidroxipirimidina-2,4(1H,3H)-diona . El proceso implica una síntesis multicomponente sin catalizador que emplea 2-aminotiazol, ácido barbitúrico/ácido N′,N′-dimetilbarbitúrico y diferentes aldehídos a 80 °C en un medio acuoso de etanol .

Actividad Antioxidante

Los compuestos sintetizados a partir del proceso mencionado anteriormente se analizaron para determinar su actividad antioxidante . En ambos ensayos de eliminación de radicales ABTS y DPPH, algunos de estos compuestos exhiben una excelente potencia en comparación con el ácido ascórbico estándar .

Efectos Antiproliferativos

Algunos de los compuestos sintetizados muestran buenos efectos antiproliferativos en las células HepG2 . Esto sugiere aplicaciones potenciales en el tratamiento del cáncer.

Estructura Central en el Desarrollo de Fármacos

El andamiaje de 2-aminotiazol, que incluye este compuesto, es una estructura característica en el desarrollo de fármacos . Tiene varias actividades biológicas, lo que le permite actuar como agente anticancerígeno, antioxidante, antimicrobiano y antiinflamatorio .

Amplias Aplicaciones Terapéuticas

Varios derivados basados en 2-aminotiazol, incluido este compuesto, se han utilizado ampliamente para remediar diferentes tipos de enfermedades con una alta influencia terapéutica . Esto ha llevado a sus amplias innovaciones en el campo de la química medicinal .

Intermedio Farmacéutico

Este compuesto se utiliza como intermedio farmacéutico en la síntesis de ácido (Z)-2-(2-aminotiazol-4-il)-2-metoxiiminoacético

Mecanismo De Acción

Target of Action

2-(2-Aminothiazol-4-yl)ethanol, also known as 2-(2-amino-1,3-thiazol-4-yl)ethanol, is a compound that has shown potential in the field of medicinal chemistry . The primary targets of this compound are cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The compound interacts with these cells, exhibiting potent and selective nanomolar inhibitory activity .

Mode of Action

The compound interacts with its targets through a mechanism that involves the formation of a V-type intramolecular hydrogen bond between the amino and triazole groups . This interaction leads to changes in the structure and function of the target cells, contributing to its anticancer activity .

Biochemical Pathways

It is known that the compound has a broad pharmacological spectrum, suggesting that it may interact with multiple pathways . These interactions could lead to downstream effects such as the inhibition of cell proliferation and the induction of cell death .

Pharmacokinetics

The compound’s broad pharmacological activity suggests that it may have favorable adme properties that contribute to its bioavailability .

Result of Action

The result of the action of 2-(2-Aminothiazol-4-yl)ethanol is the inhibition of the growth of various cancerous cell lines . In addition, the compound has shown antioxidant activity, which can help protect cells from damage caused by reactive oxygen species .

Action Environment

The action of 2-(2-Aminothiazol-4-yl)ethanol can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other substances in the environment, such as other drugs or chemicals . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .

Propiedades

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRNCFRWUPCKPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578858 |

Source

|

| Record name | 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174666-17-2 |

Source

|

| Record name | 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)

![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)

![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)